DL-Phenyl-d5-alanine-2,3,3-d3
Overview
Description
DL-Phenyl-d5-alanine-2,3,3-d3: is a deuterated form of phenylalanine, an essential amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The molecular formula of this compound is C6D5CD2CD(NH2)CO2H, and it has a molecular weight of 173.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Phenyl-d5-alanine-2,3,3-d3 involves several steps. One common method includes the catalytic reduction of benzaldehyde-d6 to produce benzyl alcohol-d6, which is then converted to benzyl chloride-d6. This intermediate undergoes a reaction with glycine-d2 to form this compound. The reaction conditions typically involve the use of deuterium oxide (D2O) and a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: DL-Phenyl-d5-alanine-2,3,3-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenylpyruvic acid or benzoic acid.
Reduction: Formation of phenylethylamine or phenylalaninol.
Substitution: Formation of nitrophenylalanine or halophenylalanine.
Scientific Research Applications
DL-Phenyl-d5-alanine-2,3,3-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the production of deuterated pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of DL-Phenyl-d5-alanine-2,3,3-d3 involves its incorporation into metabolic pathways where it mimics the behavior of natural phenylalanine. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of metabolic processes. The compound targets enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine .
Comparison with Similar Compounds
- DL-Phenylalanine-3,3-d2
- DL-Phenylalanine-15N
- L-Phenyl-d5-alanine-2,3,3-d3
Comparison: DL-Phenyl-d5-alanine-2,3,3-d3 is unique due to the specific placement of deuterium atoms, which enhances its stability and resistance to metabolic breakdown compared to other deuterated phenylalanine derivatives. This makes it particularly valuable in studies requiring prolonged observation of metabolic processes .
Properties
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-INHGFZCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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